molecular formula C11H7ClN2O2 B1386514 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-94-0

3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B1386514
CAS No.: 1086378-94-0
M. Wt: 234.64 g/mol
InChI Key: VAMZQCOWTSWLQN-UHFFFAOYSA-N
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Description

3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chloropyrimidin-4-yloxy group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as pacritinib, a Janus kinase 2 (JAK2) inhibitor approved for myelofibrosis treatment . Its reactivity stems from the aldehyde moiety, which facilitates nucleophilic additions or condensations, and the chloropyrimidine group, which participates in substitution reactions.

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-5-4-10(14-11)16-9-3-1-2-8(6-9)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMZQCOWTSWLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde typically involves the reaction of 2-chloropyrimidine with 3-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid.

    Reduction: 3-[(2-Chloropyrimidin-4-yl)oxy]benzyl alcohol.

Scientific Research Applications

3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

(a) 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
  • Structure : Contains two 4-fluorobenzyloxy groups at positions 3 and 4 of the benzaldehyde ring.
  • Synthesis : Synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with 1-(bromomethyl)-4-fluorobenzene in acetonitrile (ACN) using K₂CO₃ as a base, yielding 72.8% .
  • Steric Hindrance: Bulky bis-benzyloxy groups in B1 may hinder accessibility to the aldehyde site, unlike the planar pyrimidine ring in the target compound.
(b) 3-(2-Chloropyrimidin-4-yl)benzaldehyde (PACR-001)
  • Structure : Lacks the oxygen linker between the pyrimidine and benzaldehyde rings, directly attaching the chloropyrimidine to the benzaldehyde.
  • Application: Used in pacritinib synthesis via substitution with 5-amino-2-(2-chloroethoxy)benzaldehyde (PACR-002), followed by N-Boc protection .
  • Key Differences :
    • Reactivity : The absence of an ether linkage in PACR-001 simplifies substitution chemistry but limits flexibility for subsequent functionalization compared to the oxygen-bridged analog.
(c) N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
  • Structure : Features a quinazoline core with chloro and fluorobenzyloxy substituents, linked to an aniline group.
  • Application : Acts as a kinase inhibitor precursor, emphasizing halogenated aromatic systems for target binding .
  • Key Differences :
    • Core Heterocycle : Quinazoline vs. pyrimidine alters π-stacking and hydrogen-bonding interactions in biological targets.
    • Substituent Positioning : The 3-fluorobenzyloxy group in this compound may confer distinct metabolic stability compared to the 2-chloropyrimidinyloxy group.

Biological Activity

3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound acts as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cancer and microbial diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN2O2. The structure consists of a benzaldehyde moiety linked to a chloropyrimidine through an ether bond. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis: The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Cell cycle arrest: It can cause cell cycle disruption, preventing cancer cells from dividing.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens. Studies suggest that it may inhibit bacterial growth by disrupting essential metabolic functions.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Assays :
    • In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth.
    Cell LineIC50 (µM)Reference
    MCF-712.5
    A54915.0
  • Mechanistic Studies :
    • Mechanistic investigations revealed that treatment with this compound leads to increased levels of cleaved PARP, a marker of apoptosis, suggesting that the compound activates apoptotic pathways in cancer cells .
  • Antimicrobial Testing :
    • The compound was evaluated against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Reactant of Route 2
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3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

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